N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide
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Overview
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide is a synthetic organic compound that features a benzofuran moiety linked to an oxalamide structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Linking the Benzofuran to the Propyl Chain: The benzofuran derivative is then reacted with a propyl halide in the presence of a base to form the 3-(benzofuran-2-yl)propyl intermediate.
Formation of the Oxalamide Structure: The final step involves the reaction of the 3-(benzofuran-2-yl)propyl intermediate with benzyl oxalyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide can undergo various chemical reactions, including:
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Amine derivatives of the oxalamide structure.
Substitution: Nitrated or halogenated benzofuran derivatives.
Scientific Research Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential lead compound for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A furanocoumarin with phototoxic properties.
Bergapten: Another furanocoumarin used in the treatment of skin disorders.
Nodekenetin: A benzofuran derivative with anti-inflammatory properties.
Xanthotoxin: Used in the treatment of vitiligo and psoriasis.
Usnic Acid: A benzofuran derivative with antibiotic properties.
Uniqueness
N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide is unique due to its specific structural features, which combine the benzofuran moiety with an oxalamide structure. This unique combination may confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-benzyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(20(24)22-14-15-7-2-1-3-8-15)21-12-6-10-17-13-16-9-4-5-11-18(16)25-17/h1-5,7-9,11,13H,6,10,12,14H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVKAZQIWAYBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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